Cas no 352662-35-2 ((4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid)
(4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Fmoc-l-oxa-oh
- (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid
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- MDL: MFCD18427294
- Inchi: 1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
- InChI Key: IHYLELYAJPYNSB-KRWDZBQOSA-N
- SMILES: O(C(N1COC[C@H]1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 502
- Topological Polar Surface Area: 76.1
(4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB291487-1 g |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid; . |
352662-35-2 | 1 g |
€167.00 | 2023-07-20 | ||
| abcr | AB291487-5 g |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid; . |
352662-35-2 | 5 g |
€545.00 | 2023-07-20 | ||
| abcr | AB291487-500mg |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid; . |
352662-35-2 | 500mg |
€114.50 | 2025-02-19 | ||
| abcr | AB291487-1g |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid; . |
352662-35-2 | 1g |
€167.00 | 2025-02-19 | ||
| abcr | AB291487-5g |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid; . |
352662-35-2 | 5g |
€545.00 | 2025-02-19 |
(4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid Suppliers
(4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid
Introduction to (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic Acid (CAS No. 352662-35-2)
(4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid, identified by the CAS number 352662-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of oxazolidinones, which are heterocyclic compounds known for their versatile applications in drug development and molecular recognition. The unique structural features of this compound, particularly its chiral center and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, make it a valuable intermediate in the synthesis of peptidomimetics and other bioactive molecules.
The< strong>Fmoc group is a crucial functional moiety in this compound, as it is widely used in solid-phase peptide synthesis (SPPS) for protecting amino groups during the assembly of peptide chains. The< strong>oxazolidine ring provides additional stability and flexibility to the molecular structure, enabling it to interact effectively with biological targets. This combination of features makes (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of peptidomimetics as alternative therapeutic agents due to their improved pharmacokinetic properties and reduced immunogenicity compared to native peptides. The< strong>fluorenylmethoxycarbonyl group in this compound not only serves as a protective group but also enhances the solubility and stability of the resulting peptides, making them more suitable for pharmaceutical applications. Additionally, the chiral center at the 4-position of the oxazolidine ring allows for the synthesis of enantiomerically pure compounds, which is essential for achieving optimal biological activity.
Recent studies have highlighted the potential of oxazolidinone derivatives in modulating various biological pathways. For instance, modifications of the oxazolidine core have been shown to influence enzyme inhibition and receptor binding affinity. The< strong>(4S)-configuration of this compound specifically has been investigated for its role in enhancing binding interactions with target proteins. This configuration is particularly important in drug design, as enantiomeric differences can significantly impact biological activity and selectivity.
The< strong>9H-fluorene moiety in this compound contributes to its overall molecular properties by adding rigidity and hydrophobicity to the structure. This feature can be exploited to improve drug delivery systems and enhance binding affinity to hydrophobic pockets in biological targets. Furthermore, the presence of multiple functional groups allows for further derivatization and customization, enabling researchers to fine-tune the properties of their synthetic molecules for specific applications.
Advances in computational chemistry and molecular modeling have also facilitated the design and optimization of compounds like (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid. These tools allow researchers to predict binding modes and interactions with biological targets with high accuracy, accelerating the drug discovery process. By integrating experimental data with computational insights, scientists can develop more effective strategies for synthesizing novel bioactive molecules.
The pharmaceutical industry has increasingly recognized the importance of chiral compounds in drug development. The< strong>chiral center at position 4 of this oxazolidinone derivative plays a critical role in determining its biological activity. Enantiopure compounds are often preferred over racemic mixtures because they can exhibit higher efficacy and fewer side effects. The synthesis of enantiomerically pure (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid represents a significant achievement in synthetic chemistry and has opened up new avenues for therapeutic research.
In conclusion, (4S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid (CAS No. 352662-35-2) is a versatile and highly functional compound with broad applications in pharmaceutical chemistry and biomedicine. Its unique structural features, including the< strong>Fmoc,< strong>fluorene, and< strong>chiral moieties, make it an invaluable tool for synthesizing peptidomimetics and other bioactive molecules. The growing body of research on oxazolidinone derivatives underscores their potential as therapeutic agents, making this compound a promising candidate for further exploration and development.
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